![molecular formula C18H15FeO9 B1672603 Maltol ferrique CAS No. 33725-54-1](/img/structure/B1672603.png)
Maltol ferrique
Vue d'ensemble
Description
Ferric maltol is an iron-containing compound used primarily as a medication to treat iron deficiency in adults. It is a complex of iron (III) with three maltol molecules, which enhances its bioavailability compared to other iron supplements. Ferric maltol is marketed under brand names such as Accrufer in the United States and Feraccru in Europe .
Applications De Recherche Scientifique
Treatment of Iron-Deficiency Anemia
Ferric maltol is primarily used for the treatment of iron-deficiency anemia , a condition characterized by insufficient iron levels leading to reduced hemoglobin production. Clinical studies have demonstrated that ferric maltol effectively increases hemoglobin and ferritin levels in patients with this condition. For instance, a real-world effectiveness study indicated that 63% of patients achieved normalized hemoglobin levels after 12 weeks of treatment, with significant improvements noted as early as four weeks into therapy .
Inflammatory Bowel Disease (IBD)
Patients with IBD often experience iron deficiency due to malabsorption and chronic blood loss. Ferric maltol has been shown to be well tolerated and effective in this demographic. In a study focused on patients with IBD, ferric maltol resulted in increased hemoglobin and iron indices over a 12-week period, with fewer gastrointestinal side effects compared to traditional oral iron therapies .
Chronic Kidney Disease (CKD)
Ferric maltol is also beneficial for patients with CKD, where iron deficiency is common due to reduced erythropoietin production and frequent blood testing. A pooled analysis revealed that ferric maltol maintained hemoglobin levels effectively over a long duration, comparable to intravenous iron therapies .
Pulmonary Hypertension
In patients suffering from pulmonary hypertension and concurrent iron deficiency anemia, ferric maltol was administered at a dose of 30 mg twice daily. The results indicated significant improvements in hemoglobin levels and overall patient well-being over a 12-week study period .
Safety Profile
The safety profile of ferric maltol is robust, with clinical trials indicating it is well tolerated over extended periods (up to 64 weeks). Patients reported fewer gastrointestinal side effects compared to other oral iron preparations, making it a preferred option for long-term management of chronic iron deficiency .
Data Table: Summary of Clinical Findings
Case Studies Highlighting Efficacy
- Case Study in IBD : A cohort study involving 30 patients with IBD treated with ferric maltol showed that after 12 weeks, the mean hemoglobin increased from baseline by an average of 14 g/L, with normalization achieved in over half the participants .
- Long-Term Management in CKD : A long-term study assessed the efficacy of ferric maltol in CKD patients over a year, demonstrating sustained increases in both hemoglobin and serum ferritin levels without significant adverse effects .
Mécanisme D'action
Target of Action
Ferric maltol, also known as Iron (III) maltol, is primarily targeted at addressing iron deficiency in adults . The compound’s primary targets are the iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, located in the ileum and duodenum .
Mode of Action
Ferric maltol operates by dissociating as the iron atom is donated to the iron uptake mechanisms . Once the iron is in circulation, it associates with transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells throughout the body, while ferritin is a protein that stores iron inside cells for later use.
Biochemical Pathways
The biochemical pathways affected by ferric maltol primarily involve the transport and storage of iron in the body. Iron is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen from the lungs to the rest of the body . By providing a source of iron, ferric maltol aids in the production of hemoglobin and other iron-dependent processes .
Pharmacokinetics
Ferric maltol is a complex of iron with maltol, which is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . The substance has a wide therapeutic index as patients generally take 30mg twice daily, while concentrations of 20mg/kg may produce toxicity . Maltol is metabolized by the enzyme UGT1A6 .
Result of Action
The primary result of ferric maltol’s action is the resolution of iron deficiency anemia . By providing a bioavailable source of iron, ferric maltol helps to increase the body’s iron stores, thereby aiding in the production of hemoglobin and improving the oxygen-carrying capacity of the blood .
Action Environment
The action of ferric maltol can be influenced by various environmental factors. For instance, food reduces its uptake from the gut, as do calcium and magnesium salts and tetracycline antibiotics . Furthermore, the stability of the iron–maltol complex at a physiological pH allows it to remain strongly chelated until the point of absorption in the gut . This reduces the likelihood of reactive oxygen species (ROS) formation, minimizing the risk for gastrointestinal side effects and irritation or damage to the intestinal lining .
Analyse Biochimique
Biochemical Properties
Ferric maltol acts as a source of iron, which is essential for various biochemical reactions in the human body . Iron is a crucial component of hemoglobin, myoglobin, and several enzymes, playing a vital role in oxygen transport, electron transfer, and redox reactions . Ferric maltol delivers iron for uptake across the intestinal wall and transfer to transferrin and ferritin .
Cellular Effects
Ferric maltol influences cell function by providing iron, a critical nutrient for cellular processes. Iron is necessary for the synthesis of DNA and proteins, and it plays a key role in cellular metabolism
Molecular Mechanism
Once the iron is in circulation, it associates with transferrin and ferritin .
Temporal Effects in Laboratory Settings
In a real-world study, ferric maltol was observed to increase hemoglobin and iron indices over a 12-week period . The mean time to normalization of hemoglobin was approximately 49.5 days, and for ferritin, it was around 71.3 days .
Dosage Effects in Animal Models
While specific studies on the dosage effects of ferric maltol in animal models are limited, it is known that the bioavailability of ferric maltol is designed to be better tolerated than standard ferrous salts
Metabolic Pathways
Ferric maltol is involved in the metabolic pathways related to iron homeostasis. Iron, delivered by ferric maltol, is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion .
Transport and Distribution
Ferric maltol is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion . It is also bound to ferritin for storage .
Subcellular Localization
It is known that iron, delivered by ferric maltol, is bound to transferrin and ferritin, which are found in various subcellular locations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferric maltol can be synthesized by reacting ferric citrate with maltol in an alkaline medium. The process involves adding ferric citrate to a solution of sodium hydroxide at room temperature, followed by the addition of maltol to another sodium hydroxide solution at a pH of 11.6. The ferric citrate solution is then added to the maltol solution, resulting in the formation of a deep red precipitate .
Industrial Production Methods: Industrial production of ferric maltol involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity ferric maltol suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Ferric maltol primarily undergoes dissociation reactions where the iron (III) ion is released from the maltol complex. This dissociation allows the iron to be absorbed in the gut and utilized by the body .
Common Reagents and Conditions:
Oxidation: Ferric maltol can undergo oxidation reactions where the iron (III) ion is further oxidized.
Reduction: The iron (III) ion in ferric maltol can be reduced to iron (II) under certain conditions.
Substitution: The maltol ligands can be substituted with other ligands in the presence of suitable reagents.
Major Products: The major products formed from these reactions include free iron ions and substituted maltol complexes .
Comparaison Avec Des Composés Similaires
Ferric maltol is unique compared to other iron supplements due to its enhanced bioavailability and reduced gastrointestinal side effects. Similar compounds include:
Ferric carboxymaltose: An intravenous iron supplement used for treating iron deficiency anemia.
Ferrous sulfate: A commonly used oral iron supplement with lower bioavailability and higher incidence of gastrointestinal side effects.
Ferrous gluconate: Another oral iron supplement with similar limitations as ferrous sulfate.
Ferric maltol stands out due to its improved absorption and tolerability, making it a preferred choice for long-term management of iron deficiency .
Activité Biologique
Ferric maltol, an oral iron supplement, has gained attention for its efficacy in treating iron deficiency anemia (IDA), particularly in patients with inflammatory bowel disease (IBD) and chronic kidney disease (CKD). This article reviews the biological activity of ferric maltol, including its pharmacokinetics, clinical effectiveness, safety profile, and potential mechanisms of action.
Overview of Ferric Maltol
Ferric maltol is a complex of ferric iron and maltol, designed to enhance iron absorption while minimizing gastrointestinal side effects commonly associated with traditional iron supplements. It is marketed under the brand name Feraccru and is indicated for the treatment of IDA in adults.
Pharmacokinetics
The pharmacokinetic profile of ferric maltol indicates rapid absorption and metabolism. After oral administration, peak transferrin saturation (TSAT) and total serum iron concentrations are typically reached within 1.5 to 3 hours. Maltol is metabolized to maltol glucuronide, with a half-life of approximately 0.7 hours . The pharmacokinetics demonstrate that ferric maltol maintains effective serum iron levels without significant accumulation over time.
Clinical Efficacy
Ferric maltol has been evaluated in various clinical trials for its effectiveness in increasing hemoglobin levels and improving iron indices:
- Phase 3 Trials : In a phase 3 trial involving patients with IDA due to IBD, ferric maltol demonstrated significant increases in hemoglobin levels compared to placebo. The mean increase in hemoglobin was reported as 2.25 g/dL by week 12 .
- Comparative Studies : A study comparing ferric maltol with intravenous ferric carboxymaltose found that while both treatments increased hemoglobin effectively, ferric carboxymaltose showed slightly higher responder rates at week 12 (84% vs. 67% for ferric maltol) but with comparable long-term effectiveness over 52 weeks .
- Real-World Effectiveness : Observational studies have confirmed the effectiveness of ferric maltol in real-world settings, showing significant improvements in hemoglobin and iron indices among patients treated for IDA associated with IBD .
Safety Profile
The safety profile of ferric maltol is favorable compared to traditional oral iron therapies. Clinical trials report a low incidence of treatment-related gastrointestinal adverse events, comparable to placebo rates . Notably, treatment discontinuation due to adverse events was significantly lower than that observed with intravenous therapies .
Ferric maltol's unique formulation may contribute to its reduced gastrointestinal toxicity:
- Gut Microbiome Interaction : Studies suggest that ferric maltol has a less disruptive effect on the gut microbiome compared to ferrous sulfate, potentially preserving gut health during treatment .
- Absorption Mechanism : Ferric iron from ferric maltol is absorbed effectively even in conditions of intestinal damage, which is particularly beneficial for patients with IBD who may have compromised absorption capabilities .
Data Table: Clinical Trial Summary
Study Type | Population | Treatment | Hemoglobin Change (g/dL) | Adverse Events (%) |
---|---|---|---|---|
Phase 3 Trial | IBD Patients | Ferric Maltol | +2.25 (Week 12) | 59% (vs. 36% IV) |
Comparative Study | IDA Patients | Ferric Maltol | +2.5 (Week 12) | Lower than IV |
Real-World Effectiveness | IDA Patients | Ferric Maltol | Significant Improvement | Comparable to placebo |
Propriétés
Key on ui mechanism of action |
Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin. |
---|---|
Numéro CAS |
33725-54-1 |
Formule moléculaire |
C18H15FeO9 |
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
iron(3+);2-methyl-4-oxopyran-3-olate |
InChI |
InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |
Clé InChI |
AHPWLYJHTFAWKI-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |
SMILES canonique |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |
Apparence |
Solid powder |
melting_point |
300 |
Key on ui other cas no. |
33725-54-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
4.5-12mg/mL |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ferric maltol; Iron (III) maltol; ST10; ST-10; ST 10; ST10-021; ST-10-021; ST 10-021; ST10021; ST-10021; ST 10021; WHO 9974; WHO-9974; WHO9974; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.